Nonyl acetate is a colorless liquid with a strong, citrus-like odor. [] It is an ester, a class of organic compounds formed by the condensation reaction of a carboxylic acid and an alcohol. In the case of Nonyl acetate, the carboxylic acid is acetic acid and the alcohol is nonanol.
Nonyl acetate is found naturally in various fruits, including oranges and bananas. [] It is also a component of several essential oils, including those derived from Ruta chalepensis, [, ] Ruta Corsica, [] and Yucca recurvifolia. []
Nonyl acetate is classified as an ester, derived from the reaction between nonyl alcohol and acetic acid. Its chemical formula is , and it has a molecular weight of approximately 186.29 g/mol . Nonyl alcohol, which serves as the primary source for synthesizing nonyl acetate, can be obtained from natural sources such as palm oil or synthesized from petrochemical processes .
The synthesis of nonyl acetate typically involves an esterification reaction, where nonyl alcohol reacts with acetic acid in the presence of an acid catalyst. The general reaction can be represented as follows:
The molecular structure of nonyl acetate features a long carbon chain from the nonyl group and a carbonyl group from the acetate moiety. The structural formula can be represented as:
Nonyl acetate participates in various chemical reactions typical of esters:
The mechanism of action for nonyl acetate primarily revolves around its role as a solvent and fragrance component in various applications:
Studies have shown that nonyl acetate exhibits low toxicity levels while maintaining effective solubility properties in various solvents .
Nonyl acetate finds extensive use across various industries:
The systematic IUPAC name for this compound is nonyl acetate. Its molecular structure consists of a 10-carbon alkyl chain (nonyl group) esterified with acetic acid, yielding the condensed formula CH₃(CH₂)₈OC(O)CH₃. The linear conformation is represented by the SMILES notation CCCCCCCCCOC(C)=O
[2] [3]. The ester linkage generates a planar geometry around the carbonyl group, influencing its reactivity and physical behavior [5].
This compound is documented under numerous aliases:
Critical registry identifiers include:
Nonyl acetate was first isolated from citrus peel oils in the early 20th century during investigations into fruit aroma compounds. Its commercial significance emerged with the flavor and fragrance industry’s expansion in the 1930s, where it was cataloged as FEMA 2788 and approved for food use [3] [6]. Early synthetic routes employed Fischer esterification, facilitating large-scale production for flavor formulations.
Nonyl acetate occurs naturally as a secondary metabolite in several plant species:
Occurrence:
Table 1: Natural Occurrence of Nonyl Acetate
Source | Concentration (ppm) | Role |
---|---|---|
Orange peel oil | 120–180 | Flavor volatile |
Maize leaves | 0.5–2.1 μg/g (induced) | Herbivore defense compound |
Biosynthesis:In plants, nonyl acetate forms via enzymatic esterification:
In maize, herbivory triggers expression of the tps10 gene encoding sesquiterpene synthase. Though primarily producing sesquiterpenes, this pathway coordinates with acetate ester emission during defense responses [4].
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